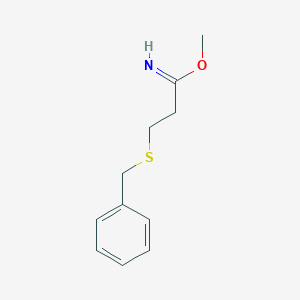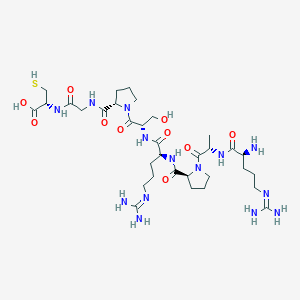
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific modifications.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.
Scientific Research Applications
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing capabilities.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular repair processes.
Comparison with Similar Compounds
Similar Compounds
L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields for its stability and solubility.
Uniqueness
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its ability to form disulfide bonds and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
656228-87-4 |
|---|---|
Molecular Formula |
C33H58N14O10S |
Molecular Weight |
843.0 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C33H58N14O10S/c1-17(42-25(50)18(34)6-2-10-39-32(35)36)29(54)46-12-5-9-23(46)28(53)44-19(7-3-11-40-33(37)38)26(51)45-20(15-48)30(55)47-13-4-8-22(47)27(52)41-14-24(49)43-21(16-58)31(56)57/h17-23,48,58H,2-16,34H2,1H3,(H,41,52)(H,42,50)(H,43,49)(H,44,53)(H,45,51)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
KNKBENMCHYGRLT-FQJIPJFPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)


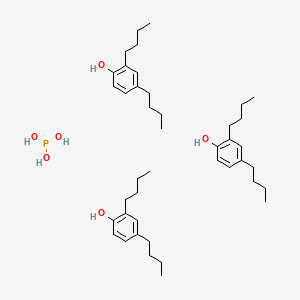
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

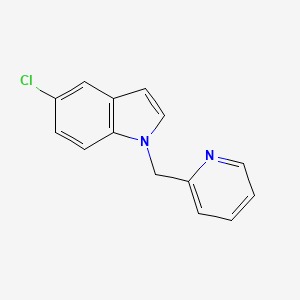
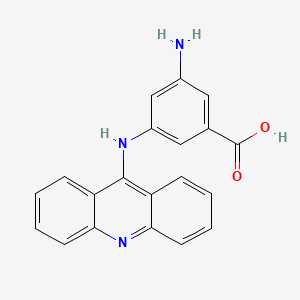
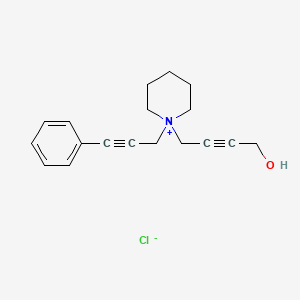
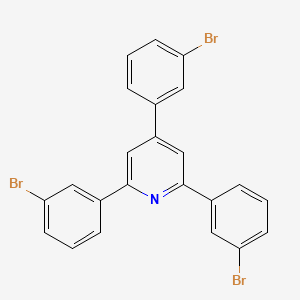
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
